molecular formula C7H8N2O4 B1662404 Trimidox CAS No. 95933-74-7

Trimidox

Katalognummer B1662404
CAS-Nummer: 95933-74-7
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: XNZIUZXTCXGBPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimidox is a clear, yellow aqueous solution for parenteral administration . The active ingredients of Trimidox are a combination of trimethoprim and sulfadoxine which has been established in a ratio of 1:5 . Each mL contains 40 mg of trimethoprim and 200 mg of sulfadoxine .


Synthesis Analysis

Trimidox (3,4,5-trihydroxybenzamidoxime) was identified as a potent inhibitor of ribonucleotide reductase . It was shown to significantly decrease deoxycytidine triphosphate (dCTP) pools in HL-60 leukemia cells .


Molecular Structure Analysis

The molecular formula of Trimidox is C7H8N2O4 . Its formal name is N,3,4,5-tetrahydroxy-benzenecarboximidamide .


Chemical Reactions Analysis

Trimidox is a specific ribonucleotide reductase inhibitor that reduces levels of dGTP and dCTP in HL-60 cells . It induces apoptosis via activation of caspases without altering the cell cycle distribution .


Physical And Chemical Properties Analysis

Trimidox is a crystalline solid . It has a formula weight of 184.2 . It is soluble in DMF (20 mg/ml), DMSO (25 mg/ml), and DMSO:PBS (pH 7.2) (1:2) (0.3 mg/ml) .

Wissenschaftliche Forschungsanwendungen

1. Hemoglobin and F-Cell Production in Erythroid Differentiation

Trimidox has been studied for its role in erythroid differentiation, particularly in the context of sickle cell anemia. Research shows that Trimidox can stimulate hemoglobin and F-cell production in human K562 erythroleukemia cells, providing evidence of its potential use in treating conditions like sickle cell anemia (Iyamu et al., 1998).

2. Antioxidant and Anti-Cancer Properties

Studies have demonstrated the potent antioxidant properties of Trimidox, which can prevent oxidative stress-induced cytotoxicity and apoptosis in various cell lines. This property makes it a promising candidate for anticancer therapy (Kanno et al., 2007).

3. Inhibition of Ribonucleotide Reductase

Trimidox is an effective inhibitor of ribonucleotide reductase, an enzyme critical in DNA synthesis, making it a potential tool in chemotherapy. Research shows that Trimidox can inhibit this enzyme more potently than hydroxyurea, a clinically used inhibitor (Szekeres et al., 2004).

4. Apoptosis Induction in Cancer Cells

Trimidox has been found to induce apoptosis in various cancer cell lines, including ovarian carcinoma and leukemia cells. This effect is linked to its inhibition of ribonucleotide reductase and the induction of c-myc expression (Rosenberger et al., 2000).

5. Synergistic Effects in Chemotherapy

Research has explored the use of Trimidox in combination with other chemotherapy drugs like cisplatin and cyclophosphamide. These combinations have shown synergistic effects in treating leukemia in mouse models, suggesting the potential for Trimidox in combination therapies (Novotný et al., 2006).

6. Modulation of Immune Response

Trimidox has been investigated for its effects on the immune response, particularly in the context of mast cell activation andinflammatory diseases. It has been shown to suppress IgE-stimulated mast cell cytokine secretion, indicating its potential use in treating mast cell-associated inflammatory and autoimmune diseases (McLeod et al., 2014).

7. Enhancing Effects of Other Anticancer Agents

Trimidox has been demonstrated to enhance the effects of other anticancer agents like adriamycin in animal models. The combination of Trimidox with adriamycin showed enhanced antitumor effects, suggesting a beneficial role for Trimidox in combination cancer treatments (Fritzer‐Szekeres et al., 1998).

8. Potential in Treating Neurological Tumors

The combination of Trimidox with other specific inhibitors of ribonucleotide reductase has shown synergistic cytotoxic effects in malignant brain tumor cells. This indicates Trimidox's potential application in developing chemotherapy protocols for brain tumors (Figul et al., 2003).

9. Impact on Energy Metabolism Pathways in Tumor Cells

Trimidox has shown synergistic cytotoxic effects when combined with drugs that inhibit energy metabolism pathways in colon tumor cells. This suggests its potential role in the treatment of colon cancer (Szekeres et al., 1994).

Safety And Hazards

Trimidox should be administered at a dose rate of 1 mL per 15 kg body weight daily . It is recommended to use safety glasses and compatible chemical-resistant gloves when handling Trimidox .

Zukünftige Richtungen

Trimidox may be used in cattle and swine where potent systemic antibacterial action against a wide range of sensitive organisms is required . It is indicated for the treatment of respiratory tract infections, alimentary tract infections, and other infections .

Relevant Papers Trimidox has been studied for its effects on human promyelocytic leukemia cells . It has been found to synergistically enhance the inhibition of colony formation by Ara-C in HL-60 human promyelocytic leukemia cells . It has also been found to reverse late-stage murine retrovirus-induced lymphoproliferative disease with less bone marrow toxicity than hydroxyurea .

Eigenschaften

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLJYSGFUMYUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914733
Record name 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimidox

CAS RN

95933-74-7
Record name Trimidox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95933-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimidox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIHYDROXYBENZAMIDOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimidox
Reactant of Route 2
Trimidox
Reactant of Route 3
Trimidox
Reactant of Route 4
Trimidox
Reactant of Route 5
Trimidox
Reactant of Route 6
Trimidox

Citations

For This Compound
463
Citations
MS Inayat, IS El-Amouri, M Bani-Ahmad, HL Elford… - Journal of …, 2010 - Springer
… To determine the influence of Didox and Trimidox on T-cell proliferation, we first studied the effects of the compounds on T-cell proliferation in response to CD3ε stimulation. Untreated …
Number of citations: 20 link.springer.com
T Szekeres, K Gharehbaghi, M Fritzer, M Woody… - Cancer chemotherapy …, 1994 - Springer
… by incubating L1210 cells for 24 h with trimidox at 7.5 gM, a con… Trimidox and hydroxyurea were cytotoxic to L1210 cells with … activities of the new compound trimidox in vitro and in vivo. …
Number of citations: 76 link.springer.com
WE Iyamu, SE Adunyah, H Fasold… - American journal of …, 2000 - Wiley Online Library
… novel RRIs, didox (DI) and trimidox (TRI), in combination with … concentrations of didox‐STZ or trimidox‐STZ at a fixed molar … occurred when didox or trimidox was used in combination …
Number of citations: 34 onlinelibrary.wiley.com
CN Mayhew, JD Phillips, RN Greenberg, NJ Birch… - Stem Cells, 1999 - academic.oup.com
Inhibitors of the cellular enzyme ribonucleotide reductase (hydroxyurea, [HU]) have been proposed as a new therapeutic strategy for the treatment of HIV type-1 (HIV-1) infection. …
Number of citations: 44 academic.oup.com
T Szekeres, M Fritzer, H Strobl, K Gharehbaghi… - 1994 - ashpublications.org
… Our results suggest that trimidox in combination with tiazofurin … trimidox on ribo- and deoxyribonucleoside triphosphate concentrations. In addition, we have studied the effects of trimidox …
Number of citations: 35 ashpublications.org
M Fritzer-Szekeres, M Grusch, C Luxbacher… - Experimental …, 2000 - Elsevier
… of apoptosis in the case of trimidox. RESULT: Trimidox incubation caused a time-dependent … CONCLUSION: We conclude that trimidox is able to induce programmed cell death. The …
Number of citations: 36 www.sciencedirect.com
S Bhave, H Elford, MA McVoy - Antiviral research, 2013 - Elsevier
Ganciclovir (GCV) is a deoxyguanosine analog that is effective in inhibiting human cytomegalovirus (HCMV) replication. In infected cells GCV is converted to GCV-triphosphate which …
Number of citations: 26 www.sciencedirect.com
M Fritzer-Szekeres, A Salamon, M Grusch… - Biochemical …, 2002 - Elsevier
… We now investigated the ability of trimidox to increase the antitumor … Trimidox, which decreases intracellular deoxynucleoside … We conclude, that trimidox is capable of synergistically …
Number of citations: 33 www.sciencedirect.com
T Szekeres, E Vielnascher, L Novotny, A Vachalkova… - 1995 - degruyter.com
… with the trimidoxiron complex itself, we could observe increases of the 50% growth inhibitory capacity of the complex in comparison with trimidox alone. We conclude that trimidox is …
Number of citations: 32 www.degruyter.com
M Figul, A Söling, HJ Dong, TC Chou… - Cancer chemotherapy and …, 2003 - Springer
Purpose Temozolomide (TMZ), an oral alkylating agent with good penetration of the blood-brain barrier, has shown efficacy in the treatment of malignant brain tumors. Ribonucleotide …
Number of citations: 33 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.